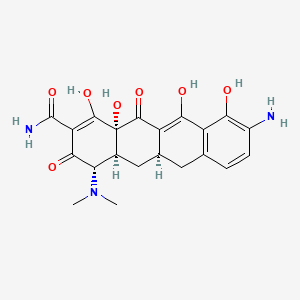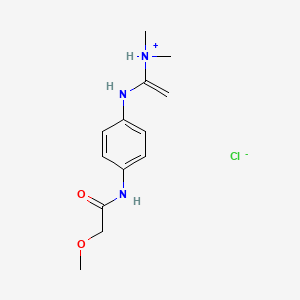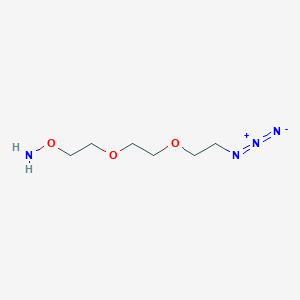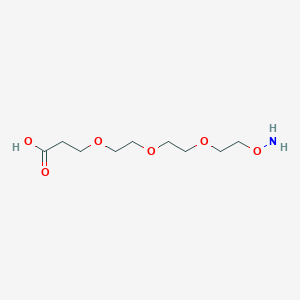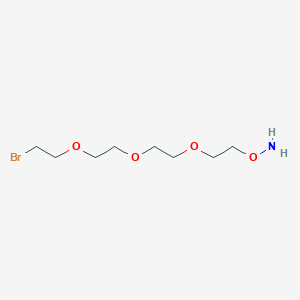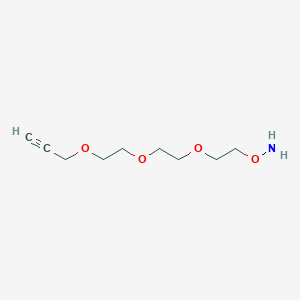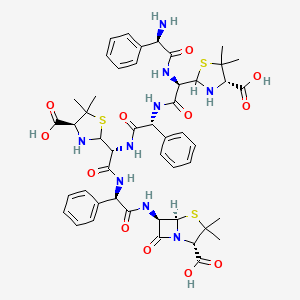
Ampicillin Trimer Trisodium Salt
Descripción general
Descripción
Ampicillin Trimer Trisodium Salt is an impurity of Ampicillin . It is used in infectious disease research and for highly accurate and reliable data analysis .
Synthesis Analysis
The synthesis of Ampicillin involves enzymatic catalytic condensation of two commercially available key raw materials, d-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid . The enzymatic synthesis avoids by-products, complex reactions, and purification problems, and these reactions are highly selective .Molecular Structure Analysis
The chemical formula of Ampicillin Trimer Trisodium Salt is C48H57N9O12S3 . The exact mass is 1,047.33 .Chemical Reactions Analysis
The degradation reaction of ampicillin with a hydroxyl radical has been investigated using the density functional theory (DFT) method . The thermodynamic energy values and reaction rates of all possible reaction paths were calculated .Aplicaciones Científicas De Investigación
Biosensor Development
Ampicillin has been utilized in the development of biosensors. For instance, a study by Paraja, Gopinath, and Arshad (2019) demonstrated the use of titanium dioxide nanoparticle-based electrodes for the in vitro detection of ampicillin. This approach is beneficial for evaluating the purity of ampicillin, which is crucial in the pharmaceutical industry (Paraja, Gopinath, & Arshad, 2019).
Analytical Method Development
Tótoli and Salgado (2013, 2014) developed and validated analytical methods for quantifying ampicillin sodium in pharmaceutical products. These methods, including a turbidimetric assay and reverse-phase high-performance liquid chromatography (RP-HPLC), provide essential tools for quality control in the pharmaceutical industry (Tótoli & Salgado, 2013); (Tótoli & Salgado, 2014).
Molecular Structure Analysis
Khan et al. (2015) explored the molecular structure, spectral analysis, and hydrogen bonding of ampicillin trihydrate. This comprehensive study, using density functional theory (DFT) and other techniques, contributes to understanding the molecular behavior of ampicillin, which can be applied in drug development and optimization (Khan et al., 2015).
Antibiotic Translocation Studies
Research by Mahendran et al. (2009) focused on the temperature-dependent permeation of ampicillin through membrane channels. This study provides insights into the drug's translocation mechanism, which is vital for understanding its efficacy and interaction with biological systems (Mahendran et al., 2009).
Antimicrobial Formulation Efficacy
Wu et al. (2010) assessed the pharmacokinetic properties and bioequivalence of ampicillin/probenecid formulations. Understanding the efficacy and bioavailability of such formulations is critical in ensuring the effectiveness of antimicrobial treatments (Wu et al., 2010).
Antimicrobial Resistance Studies
Capita et al. (2013) studied the impact of decontaminants on antibiotic resistance in Escherichia coli on poultry, including resistance to ampicillin. Such research is crucial for addressing the global challenge of antimicrobial resistance (Capita et al., 2013).
Nanoparticle-based Detection Methods
Song et al. (2012) developed a gold nanoparticle-based dual fluorescence-colorimetric method as an aptasensor for detecting ampicillin. This novel approach could be used for sensitive detection of antibiotics in food products (Song et al., 2012).
Drug Delivery Systems
Queiroz et al. (2001) investigated sodium ampicillin adsorption and release from hydroxyapatite composites, exploring its potential as a carrier for drug delivery, especially in the treatment of periodontitis (Queiroz et al., 2001).
Antitumor Activity
Ferraz et al. (2015) explored the antiproliferative effects of novel ampicillin salts against various tumor cell lines. This research provides insights into the potential use of ampicillin derivatives in cancer treatment (Ferraz et al., 2015).
Antibiotic Resistance Trends
Karlowsky et al. (2002) and Zhanel et al. (2000) examined trends in antibiotic resistance, including resistance to ampicillin, which is crucial for guiding clinical treatment strategies and understanding the evolution of bacterial resistance (Karlowsky et al., 2002); (Zhanel et al., 2000).
Immune Response Studies
Baby et al. (2008, 2009) investigated the effect of ampicillin sodium on the immune response. Their research contributes to understanding how antibiotics might influence immune parameters (Baby et al., 2008); (Baby et al., 2009).
Antibiotic Removal Studies
Stan et al. (2017) and Vidal et al. (2019) focused on the removal of antibiotics, including ampicillin, from water sources. This research is significant for addressing the environmental impact of pharmaceutical residues (Stan et al., 2017); (Vidal et al., 2019).
Environmental Impact Assessment
Li and Zhang (2010) assessed the biodegradation and adsorption of antibiotics, including ampicillin, in the activated sludge process. Their work adds to the understanding of how wastewater treatment processes can mitigate antibiotic pollution (Li & Zhang, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-2-[(4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57N9O12S3/c1-46(2)31(43(64)65)55-39(70-46)28(52-34(58)25(49)22-16-10-7-11-17-22)37(61)50-26(23-18-12-8-13-19-23)35(59)53-29(40-56-32(44(66)67)47(3,4)71-40)38(62)51-27(24-20-14-9-15-21-24)36(60)54-30-41(63)57-33(45(68)69)48(5,6)72-42(30)57/h7-21,25-33,39-40,42,55-56H,49H2,1-6H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39?,40?,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFUYQPFUMJDV-MJFBWABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=CC=C7)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O)NC(=O)[C@@H](C7=CC=CC=C7)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57N9O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150906 | |
| Record name | Ampicillin oligomer 1 (trimer) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ampicillin Trimer Trisodium Salt | |
CAS RN |
114977-84-3 | |
| Record name | Ampicillin oligomer 1 (trimer) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



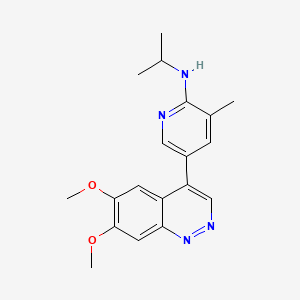
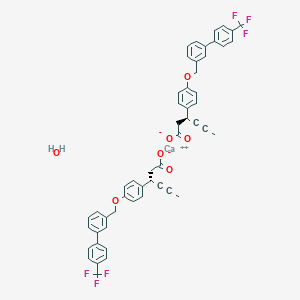


![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
